2,4-Difluoronicotinaldehyde
Overview
Description
2,4-Difluoronicotinaldehyde is an organic compound with the molecular formula C6H3F2NO . Its average mass is 143.091 Da and its monoisotopic mass is 143.018265 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . Further details about its structure, such as bond lengths and angles, would require more specific resources such as crystallographic data or computational chemistry analyses.Scientific Research Applications
Fluorination in Organic Synthesis
Fluorine atoms are increasingly being introduced into organic molecules due to their significant roles in life science and materials science. Difluoromethyl and monofluoromethyl groups, similar to 2,4-Difluoronicotinaldehyde, enhance the properties of target molecules. Various CF2H- and CH2F-containing pharmaceuticals and agrochemicals have been developed, demonstrating the utility of these groups in synthetic design (Hu, Zhang, & Wang, 2009).
Chemical Sensing and Detection
Innovative applications in chemical sensing and detection have been explored with compounds structurally related to this compound. For example, heteroaryl-substituted air-tolerant diphosphacyclobutane-2,4-diyls have been used effectively for capturing hydrogen fluoride, indicating potential applications for the detection of HF and the development of fluorine technology (Ueta, Mikami, & Ito, 2015).
Fluorinated Compounds in Molecular Sensing
Fluorinated compounds, such as those based on this compound, have been utilized in molecular sensors and photosensitizers for solar cells. BF2-based fluorophores, including BODIPY and BOPHY, exhibit features like high quantum yields, fine-tuned absorption, and emission spectra, demonstrating the potential of fluorinated compounds in diverse research areas (Bismillah & Aprahamian, 2021).
Environmental Remediation
The removal of toxic pollutants like 2,4-dichlorophenol from wastewater using immobilized enzymes has been studied. This research showcases the potential of enzyme-based systems for the removal of hazardous substances, providing insights into the environmental applications of fluorine-containing compounds (Wang et al., 2015).
Safety and Hazards
While specific safety data for 2,4-Difluoronicotinaldehyde is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This often includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal procedures .
Mechanism of Action
Target of Action
The targets of a compound like 2,4-Difluoronicotinaldehyde would typically be cellular structures or enzymes that interact with the compound. This could include proteins, DNA, or other cellular components. The exact targets would depend on the specific chemical structure and properties of the compound .
Mode of Action
The mode of action refers to how the compound interacts with its targets to exert its effects. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA or RNA. The exact mode of action would be determined through detailed biochemical and pharmacological studies .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets and mode of action. This could include pathways involved in cell growth, metabolism, or signal transduction .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors influencing this include the compound’s chemical properties, route of administration, and the individual’s physiology .
Result of Action
The result of the compound’s action would be changes at the molecular and cellular level. This could include changes in gene expression, enzyme activity, or cellular function. The exact effects would depend on the compound’s targets and mode of action .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. This could include temperature, pH, presence of other chemicals, and specific conditions within the body or cellular environment .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It’s plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It’s possible that threshold effects could be observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2,4-difluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEBQLYVUCEZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719188 | |
Record name | 2,4-Difluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227564-60-4 | |
Record name | 2,4-Difluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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